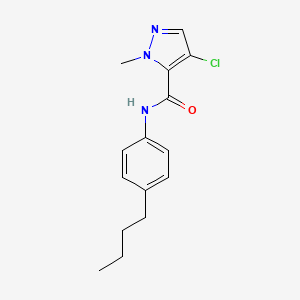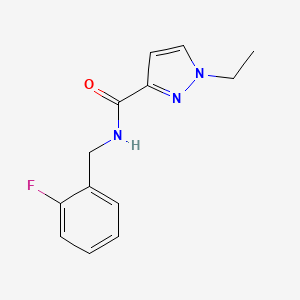![molecular formula C14H14ClN3O2S B5348709 methyl {[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5348709.png)
methyl {[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and agriculture.
Mécanisme D'action
The mechanism of action of methyl {[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the activity of certain enzymes or proteins in the target cells. This inhibition leads to the disruption of critical cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial pathogens, and reduce the replication of certain viruses. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl {[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments is its broad-spectrum activity against various pathogens. This makes it a potentially useful compound for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on methyl {[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate. One of the most promising areas of research is the development of new drugs based on this compound. Another potential direction is the investigation of the compound's mechanism of action and its interactions with specific cellular targets. Additionally, the compound's potential use in agricultural applications, such as the development of new fungicides and pesticides, could also be explored.
In conclusion, this compound is a promising compound that has shown significant potential in various fields, including medicinal chemistry and agriculture. Its broad-spectrum activity against various pathogens and its neuroprotective effects make it a potentially useful compound for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.
Méthodes De Synthèse
The synthesis of methyl {[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate involves the reaction of 3-chlorobenzylidene malononitrile with allyl isothiocyanate, followed by the reaction of the resulting product with methyl acetoacetate. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
Methyl {[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, antibacterial, and antiviral activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 2-[[5-(3-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-3-7-18-13(10-5-4-6-11(15)8-10)16-17-14(18)21-9-12(19)20-2/h3-6,8H,1,7,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKNSYGNGCFGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1CC=C)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5348630.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-[(methylsulfonyl)amino]acetamide](/img/structure/B5348645.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5348674.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5348680.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5348682.png)
![1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B5348688.png)
![3-[(2-adamantylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5348689.png)
![methyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5348696.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]indane-5-carboxamide](/img/structure/B5348706.png)
![ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5348708.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5348717.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5348725.png)